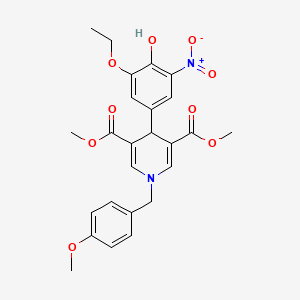![molecular formula C20H22Cl2N2O2S B11211980 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide](/img/structure/B11211980.png)
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the quinazolinone class, characterized by its bicyclic aromatic structure. Quinazolinones have gained attention due to their diverse medicinal properties, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . The compound’s full chemical name is quite a mouthful, so let’s break it down:
- 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
Méthodes De Préparation
The synthetic routes for this compound involve several steps. While I don’t have access to proprietary industrial methods, I can describe the general approach:
- Step 1: Synthesis of the Quinazolinone Core
- Start with 2-aminobenzoyl chloride.
- React it with 2-chloroacetyl chloride to form the quinazolinone core.
- Introduce the cyclopentyl group via acylation with cyclopentylamine.
Analyse Des Réactions Chimiques
- Reactions : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Halogenation reactions with chlorine or bromine.
- Major Products : The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding amine.
Applications De Recherche Scientifique
- Chemistry : Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology : Explore its interactions with biological macromolecules (enzymes, receptors).
- Medicine : Assess its pharmacological properties (antimicrobial, anticancer).
- Industry : Consider its use in drug development or as a starting material for other derivatives.
Mécanisme D'action
- Targets : Identify molecular targets (e.g., enzymes, receptors).
- Pathways : Investigate signaling pathways affected by the compound.
Comparaison Avec Des Composés Similaires
- Uniqueness : Highlight its distinctive features compared to other quinazolinones.
- Similar Compounds : Explore related compounds, such as raltitrexed (Tomudex®) and other quinazolinone derivatives .
Propriétés
Formule moléculaire |
C20H22Cl2N2O2S |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O2S/c21-12-18(25)24(13-17-6-3-11-27-17)19(14-7-9-15(22)10-8-14)20(26)23-16-4-1-2-5-16/h3,6-11,16,19H,1-2,4-5,12-13H2,(H,23,26) |
Clé InChI |
HHACKPFXKXOFAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)Cl)N(CC3=CC=CS3)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11211919.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11211923.png)
![1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211931.png)

![3-(4-Bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11211949.png)
![7-(3-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211951.png)
![7-(3-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211955.png)
![N-(4-butylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211958.png)
![2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211966.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11211974.png)

![1-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B11211986.png)
